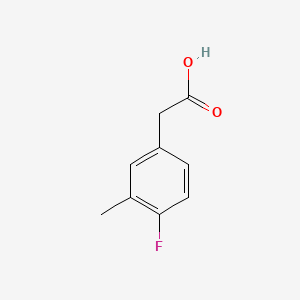
4-Fluoro-3-methylphenylacetic acid
描述
4-Fluoro-3-methylphenylacetic acid (CAS Number: 1000520-92-2) is an organic compound with the molecular formula C9H9FO2 . It is a white solid with a molecular weight of 168.17 g/mol . This compound is a member of the group of phenylacetic acids, which are widely used as synthetic intermediates in the pharmaceutical industry.
Synthesis Analysis
The specific synthesis process of this compound is not mentioned in the search results. and 95% , suggesting that it can be synthesized with high purity.Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a fluorine atom at the 4th position and a methyl group at the 3rd position. An acetic acid moiety is attached to the phenyl ring .Physical and Chemical Properties Analysis
This compound has a boiling point of 105-107°C . Its physical form is a white solid. The molecular weight is 168.17 g/mol .作用机制
Target of Action
It is known to be an important organic synthesis intermediate, often used in the synthesis of dyes .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Its physical properties such as its molecular weight (16817), density (1224±006 g/cm3), melting point (105-107°C), and boiling point (2799±250 °C) have been reported . These properties can influence its pharmacokinetics and bioavailability.
Action Environment
The action of 4-Fluoro-3-methylphenylacetic acid can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at ambient temperature . Additionally, it is slightly soluble in water and soluble in organic solvents such as ethanol and ether , which can also influence its action.
生化分析
Biochemical Properties
4-Fluoro-3-methylphenylacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways in which it is involved. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in the bloodstream .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress. At high doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolic flux and levels of various metabolites. The compound can also affect the synthesis and degradation of neurotransmitters, thereby impacting neurological functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters and can bind to plasma proteins such as albumin, affecting its localization and accumulation in different tissues. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It can be localized to the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions .
属性
IUPAC Name |
2-(4-fluoro-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDGZGNZGMJNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653458 | |
| Record name | (4-Fluoro-3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000520-92-2 | |
| Record name | (4-Fluoro-3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387764.png)
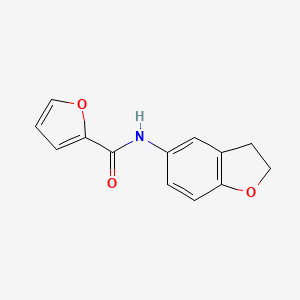
![4-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B1387766.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzamide](/img/structure/B1387768.png)

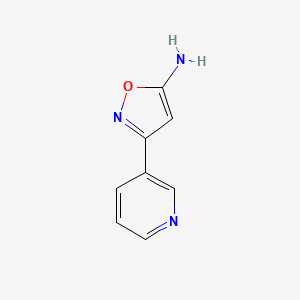
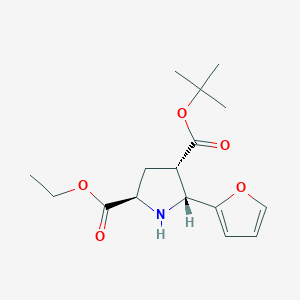
![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387773.png)
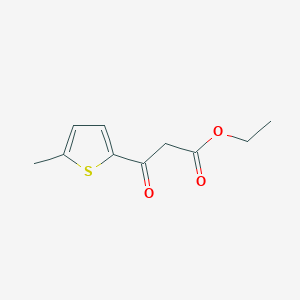
![2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid](/img/structure/B1387778.png)


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)
